![molecular formula C8H10N2O3 B14434546 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione CAS No. 74799-62-5](/img/structure/B14434546.png)
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione: is an organic compound belonging to the class of diazinane triones. This compound is characterized by a diazinane ring substituted with a but-2-enyl group at the 5-position. The structure of this compound includes a six-membered ring containing three carbonyl groups and one double bond, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of a suitable diazinane precursor with but-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-enyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-dione: Similar structure but with one less carbonyl group.
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-tetraone: Similar structure but with one additional carbonyl group.
Uniqueness: The uniqueness of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
74799-62-5 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-3,5H,4H2,1H3,(H2,9,10,11,12,13)/b3-2+ |
Clave InChI |
OUCCOEXDHVWBIF-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1C(=O)NC(=O)NC1=O |
SMILES canónico |
CC=CCC1C(=O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


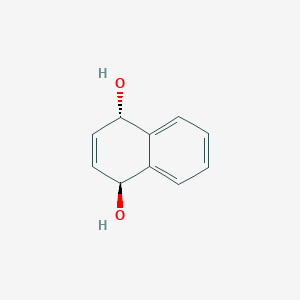
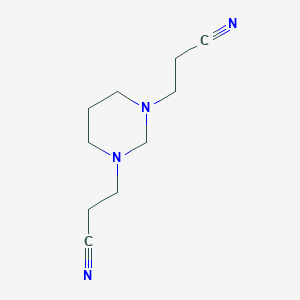
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
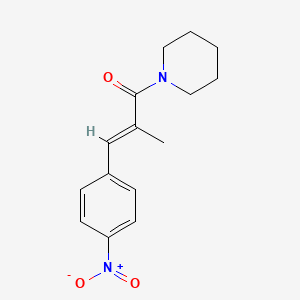


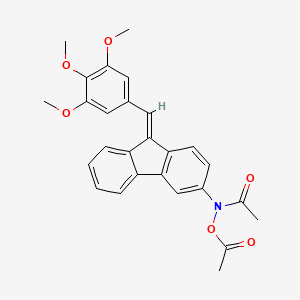
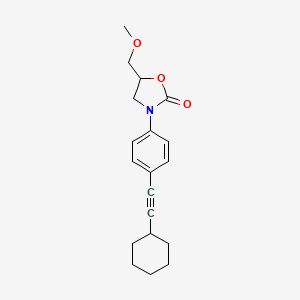

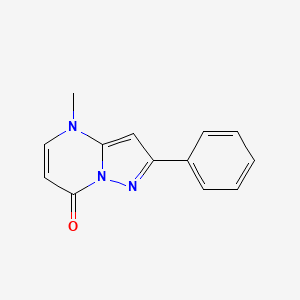
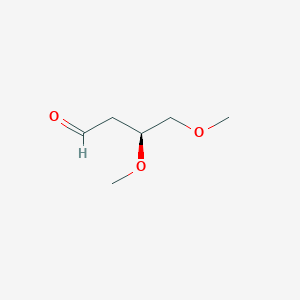
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

